1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

Catalog No.
S718109
CAS No.
220141-75-3
M.F
C10H9F3O2
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

CAS Number

220141-75-3

Product Name

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

IUPAC Name

1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H9F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-5H,1-2H3

InChI Key

RSUCOEPTFURXML-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, also known by its chemical formula C10H9F3O2C_{10}H_9F_3O_2 and CAS number 220141-75-3, is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group significantly influences the compound's electronic properties and reactivity, making it of interest in various chemical and biological applications. Its molecular weight is approximately 218.17 g/mol.

  • Aldol Condensation: This reaction involves the formation of α,β-unsaturated ketones when reacted with aldehydes in the presence of a base. This is significant in synthesizing chalcones, where the compound acts as a reactant .
  • Electrophilic Substitution: The electron-withdrawing trifluoromethyl group can enhance the electrophilicity of the aromatic ring, making it more reactive towards electrophiles .
  • Reduction Reactions: The ketone functional group can be reduced to alcohols using reducing agents such as lithium aluminum hydride .

Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities. For instance:

  • Antimicrobial Activity: Some derivatives of similar compounds have shown promising antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals .
  • Antioxidant Properties: Certain studies indicate that related structures may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Several methods exist for synthesizing 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone:

  • Direct Alkylation: This method involves the alkylation of 4-methoxy-2-(trifluoromethyl)phenol with acetyl chloride in the presence of a base.
  • Rearrangement Reactions: Utilizing rearrangement reactions involving suitable precursors can yield this compound effectively.
  • Functional Group Transformations: Starting from simpler aromatic compounds, functional groups can be introduced or modified to achieve the desired structure .

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone has various applications:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Agricultural Chemicals: Due to its biological activity, it may serve as a precursor for agrochemicals.
  • Material Science: The compound's unique electronic properties make it suitable for developing advanced materials like sensors or coatings .

Studies on interaction mechanisms reveal that 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone can interact with various biological targets:

  • Enzyme Inhibition: Research indicates potential interactions with enzymes involved in metabolic pathways, which could lead to inhibition or modulation of their activity.
  • DNA Binding Studies: Some related compounds have shown affinity for DNA, suggesting possible applications in gene regulation or therapy .

Several compounds share structural similarities with 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
4-Methoxy-2-(trifluoromethyl)benzaldehyde0.95Aldehyde functional group instead of ketone
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone0.88Hydroxy group introduces different reactivity
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone0.86Different positioning of trifluoromethyl group
4-Hydroxy-2-(trifluoromethyl)benzaldehyde0.88Contains a hydroxy group; potential for different reactions
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde0.85Ether linkage provides distinct properties

The presence of both methoxy and trifluoromethyl groups in 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone sets it apart from these similar compounds, influencing its reactivity and biological activity uniquely.

XLogP3

2.5

Wikipedia

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

Dates

Modify: 2023-08-15

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